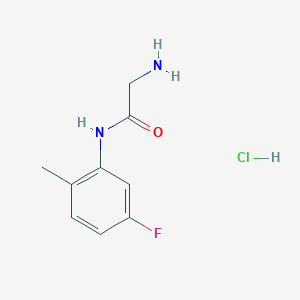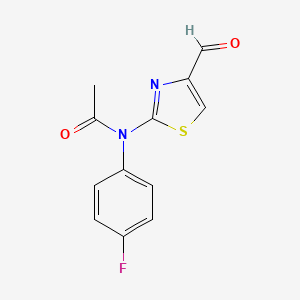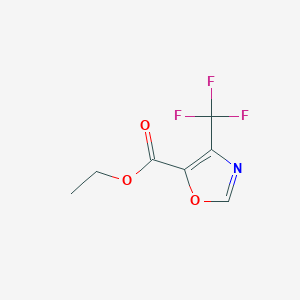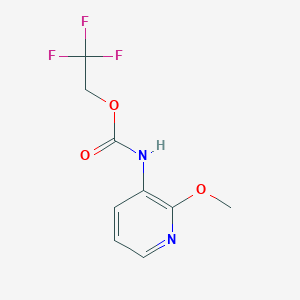
N~1~-(5-Fluoro-2-methylphenyl)glycinamide hydrochloride
Overview
Description
N1-(5-Fluoro-2-methylphenyl)glycinamide hydrochloride is a chemical compound with the CAS Number: 1046757-31-6 . Its molecular weight is 218.66 . The IUPAC name for this compound is 2-amino-N-(5-fluoro-2-methylphenyl)acetamide hydrochloride .
Molecular Structure Analysis
The InChI code for N1-(5-Fluoro-2-methylphenyl)glycinamide hydrochloride is 1S/C9H11FN2O.ClH/c1-6-2-3-7(10)4-8(6)12-9(13)5-11;/h2-4H,5,11H2,1H3,(H,12,13);1H . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
N1-(5-Fluoro-2-methylphenyl)glycinamide hydrochloride is a solid at room temperature . The compound is stable under normal temperatures and pressures.Scientific Research Applications
Fluorinated Compounds in Cancer Therapy
Fluorinated pyrimidines, such as 5-fluorouracil (5-FU), have been extensively researched for their applications in cancer chemotherapy. These compounds are utilized for their ability to inhibit thymidylate synthase, an enzyme critical for DNA synthesis, thereby exerting their antitumor effects. The clinical utility of 5-FU and its derivatives in palliating advanced cancers, particularly those of the breast and gastrointestinal tract, underscores the significance of fluorinated compounds in oncology (Heidelberger & Ansfield, 1963).
Mechanisms of Action and Recent Developments
Recent advancements in fluorine chemistry have contributed to the more precise use of fluorinated pyrimidines in cancer treatment. Innovations include the synthesis of 5-FU with radioactive and stable isotopes to study its metabolism and biodistribution, and the exploration of new roles for RNA modifying enzymes inhibited by 5-FU. These insights have paved the way for utilizing polymeric fluorinated compounds, potentially enabling more precise cancer treatments in the era of personalized medicine (Gmeiner, 2020).
Safety and Hazards
properties
IUPAC Name |
2-amino-N-(5-fluoro-2-methylphenyl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O.ClH/c1-6-2-3-7(10)4-8(6)12-9(13)5-11;/h2-4H,5,11H2,1H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXJYIFYRGISQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1046757-31-6 | |
| Record name | Acetamide, 2-amino-N-(5-fluoro-2-methylphenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1046757-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![tert-butyl N-[2-(4-fluoro-3-methylphenyl)-2-oxoethyl]carbamate](/img/structure/B1439512.png)
![3-fluoro-N-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]benzamide](/img/structure/B1439514.png)

![[4-Fluoro-3-(2-methoxyphenoxymethyl)phenyl]methanamine hydrochloride](/img/structure/B1439516.png)
